molecular formula C8H12N2O2S B3318015 2-(Ethylamino)benzene-1-sulfonamide CAS No. 98489-79-3

2-(Ethylamino)benzene-1-sulfonamide

Cat. No.: B3318015
CAS No.: 98489-79-3
M. Wt: 200.26 g/mol
InChI Key: OWPHFNZKGXIHMV-UHFFFAOYSA-N
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Description

2-(Ethylamino)benzene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its various properties, including biological, chemical, and physical properties. This compound is characterized by the presence of an ethylamino group attached to the benzene ring, which is further substituted with a sulfonamide group. The molecular formula of this compound is C8H12N2O2S, and it has a molecular weight of 200.26 g/mol.

Mechanism of Action

Target of Action

2-(Ethylamino)benzene-1-sulfonamide, like other sulfonamides, primarily targets carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA replication in bacteria .

Mode of Action

The compound interacts with its targets by inhibiting their activity. By blocking carbonic anhydrase, it disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes like respiration and fluid balance . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase leads to a decrease in bacterial folic acid synthesis, affecting bacterial DNA replication and leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices . This suggests that the compound may have a long half-life in the body, potentially leading to prolonged effects.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular processes in bacteria, leading to their death . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s high resistance to biodegradation suggests that it may remain active in various environmental conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)benzene-1-sulfonamide typically involves the reaction of ethylamine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+C2H5NH2C6H4(SO2NHC2H5)+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{NH}\text{C}_2\text{H}_5) + \text{HCl} C6​H5​SO2​Cl+C2​H5​NH2​→C6​H4​(SO2​NHC2​H5​)+HCl

The reaction is typically carried out at room temperature, and the product is purified by recrystallization from a suitable solvent, such as ethanol .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Ethylamino)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: The parent compound of the sulfonamide class of drugs.

Uniqueness

2-(Ethylamino)benzene-1-sulfonamide is unique due to its specific structural features, such as the ethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(ethylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPHFNZKGXIHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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